molecular formula C10H11BrClN B2572518 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197055-67-5

7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B2572518
CAS No.: 2197055-67-5
M. Wt: 260.56
InChI Key: FIAOSYYBNMXBAG-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a bromine atom and a spirocyclic structure, which imparts unique chemical properties.

Scientific Research Applications

7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride involves several steps. One common method includes the reaction of indoline derivatives with bromine under controlled conditions to introduce the bromine atom into the molecule . The cyclopropane ring is then formed through a cyclization reaction, resulting in the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Mechanism of Action

The mechanism of action of 7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride can be compared with other similar compounds, such as:

    7’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    7’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride: Contains a fluorine atom instead of bromine.

    7’-Iodospiro[cyclopropane-1,3’-indoline] hydrochloride: Contains an iodine atom instead of bromine.

The uniqueness of 7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride lies in its specific chemical properties imparted by the bromine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10;/h1-3,12H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAOSYYBNMXBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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